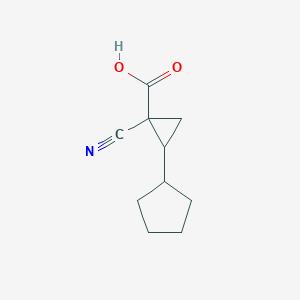

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid

Beschreibung

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a cyano group and a cyclopentyl substituent. The compound is synthesized via cyclopentanone cyanohydrin formation, dehydration to 1-cyanocyclopentene, and subsequent hydrolysis .

Eigenschaften

IUPAC Name |

1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-8(10)7-3-1-2-4-7/h7-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTFFCSOPMJQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CC2(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a cyclopentyl-substituted alkene, using a reagent like diazomethane or a similar carbene source. The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide. The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions followed by subsequent functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.

Major Products Formed:

Oxidation: Carboxylate salts, esters.

Reduction: Amines.

Substitution: Amides, esters, functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile or electrophile in various reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These functional groups enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and functional attributes of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid with related compounds:

Biologische Aktivität

1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane and cyclopentyl groups, along with a cyano and carboxylic acid functional group. Its molecular formula is C${10}$H${13}$N O$_{2}$, with a molecular weight of approximately 179.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor interactions.

Structure and Properties

The structure of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid includes:

- A cyano group (-C≡N) which may contribute to its reactivity.

- A carboxylic acid group (-COOH) that can participate in various chemical reactions.

- A cyclopropane ring , known for its strained structure, potentially leading to unique reactivity patterns.

Research indicates that compounds similar to 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Although specific interaction data for this compound is limited, preliminary studies suggest potential activities such as:

- Enzyme inhibition : Compounds with similar structures have shown the ability to inhibit key metabolic enzymes.

- Receptor binding : The structural features may allow binding to receptors that regulate physiological processes.

Case Studies and Research Findings

While detailed studies specifically on 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid are sparse, related compounds have been investigated extensively. Here are some notable findings:

Synthesis and Reactivity

The synthesis of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid can be achieved through various organic reactions. The presence of the cyclopropane ring allows for unique reactivity, including:

- Nucleophilic substitutions : The cyano and carboxyl groups can undergo nucleophilic attack under suitable conditions.

- Acid-base reactions : The carboxylic acid can donate protons in aqueous solutions, influencing its biological activity.

Comparative Analysis

To better understand the potential of 1-cyano-2-cyclopentylcyclopropane-1-carboxylic acid, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activities |

|---|---|---|

| 1-Cyano-2-methylcyclopropane-1-carboxylic acid | Methyl group instead of cyclopentyl | Known for enzyme inhibition |

| 1-Cyano-2-phenylcyclopropane-1-carboxylic acid | Phenyl group substitution | High receptor affinity |

| 1-Cyano-2-cyclobutylcyclopropane-1-carboxylic acid | Cyclobutyl group | Antimicrobial properties |

Q & A

Basic: What are the common synthetic routes for 1-Cyano-2-cyclopentylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation strategies, such as the addition of carbenes or carbenoids to alkenes. Key steps include:

- Cyclopropane ring formation : Using dihalocarbene precursors (e.g., CH₂I₂) with a base under controlled conditions to generate the cyclopropane core .

- Functional group introduction : The cyano and carboxylic acid groups are introduced via nucleophilic substitution or hydrolysis of nitrile intermediates. Solvent choice (e.g., THF or DMF) and temperature control (e.g., 0–25°C) are critical to prevent side reactions .

- Stereochemical control : Chiral auxiliaries or catalysts may be employed to direct substituent orientation, as seen in related cyclopropane derivatives .

Basic: How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Temperature modulation : Lower temperatures (e.g., –20°C) reduce undesired dimerization or ring-opening reactions .

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and stabilize intermediates .

- Catalyst tuning : Transition-metal catalysts (e.g., Cu or Rh complexes) improve regioselectivity in cyclopropanation .

- Real-time monitoring : Techniques like TLC or in situ FTIR track reaction progress, enabling timely quenching to limit by-products .

Advanced: What strategies are employed to achieve stereochemical control in the cyclopropane ring formation?

- Chiral catalysts : Asymmetric catalysis (e.g., Davies’ dirhodium catalysts) induces enantioselectivity, critical for generating (1S,2R) or (1R,2S) configurations .

- Steric directing groups : Bulky substituents on the cyclopentyl ring guide carbene addition to favor specific diastereomers .

- Computational modeling : DFT calculations predict transition-state energies to optimize stereochemical outcomes .

Advanced: How do computational models predict the reactivity of the cyano group in cyclopropane derivatives?

- Electrostatic potential maps : Identify electron-deficient regions, highlighting the cyano group’s susceptibility to nucleophilic attack .

- Reactivity indices : Fukui function analysis quantifies electrophilicity, aiding in predicting regioselectivity in substitution reactions .

- MD simulations : Assess solvent effects on cyano group stability, particularly in aqueous vs. nonpolar environments .

Advanced: What analytical techniques are critical for resolving contradictions in NMR data for cyclopropane-containing compounds?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., cyclopropane ring protons) .

- X-ray crystallography : Provides definitive stereochemical assignments, resolving ambiguities in NOE correlations .

- Dynamic NMR : Detects ring-strain-induced conformational exchange, explaining anomalous splitting patterns .

Basic: What safety protocols are essential when handling nitrile-containing cyclopropane derivatives?

- PPE requirements : N95 masks, nitrile gloves, and eye protection to mitigate inhalation and dermal exposure risks .

- Ventilation : Use fume hoods to prevent accumulation of toxic vapors (H335: May cause respiratory irritation) .

- Emergency measures : Immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .

Advanced: How does the cyclopentyl substituent influence the compound’s conformational stability in solution?

- Steric hindrance : The cyclopentyl group imposes torsional strain, restricting rotation around the cyclopropane-carboxylic acid bond .

- Solvent interactions : In polar solvents, the cyclopentyl group adopts equatorial-like orientations to minimize dipole-dipole repulsions .

- NMR coupling constants : values provide insights into preferred conformers (e.g., chair vs. boat) .

Basic: What are the recommended methods for purifying this compound post-synthesis?

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (≥97% assay) .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .

- Acid-base extraction : Exploit the carboxylic acid’s solubility in basic aqueous phases to remove neutral impurities .

Advanced: What role does the carboxylic acid moiety play in facilitating hydrogen-bonding interactions in crystal structures?

- Dimer formation : Carboxylic acid groups form cyclic hydrogen-bonded dimers, stabilizing the crystal lattice .

- Co-crystallization : The acid moiety interacts with co-formers (e.g., amines) to engineer specific packing motifs .

- XRD analysis : O–H···O bond lengths (typically 1.8–2.2 Å) confirm intermolecular interactions .

Advanced: How do researchers validate the absence of regioisomeric by-products in the final compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.